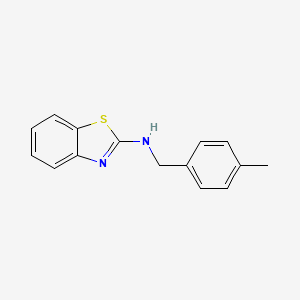

N-(4-methylbenzyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)10-16-15-17-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZRJVVNXFFLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 4-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in a suitable solvent like ethanol or acetonitrile to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method offers advantages such as improved reaction efficiency, better control over reaction parameters, and reduced production costs. The continuous flow process involves the use of a packed bed reactor where the reactants are continuously fed into the reactor, and the product is continuously collected. This method ensures a consistent supply of the compound with high purity and yield.

Chemical Reactions Analysis

Substitution Reactions

The primary amino group in N-(4-methylbenzyl)-1,3-benzothiazol-2-amine undergoes electrophilic substitution with halogenated compounds to form derivatives. This reactivity is attributed to the electron-rich nature of the amine, facilitating nucleophilic attack. For example:

-

Mechanism : The amino group reacts with electrophiles (e.g., halides) via a two-step process involving deprotonation and subsequent electrophilic substitution.

-

Applications : These derivatives exhibit enhanced lipophilicity, improving bioavailability for medicinal applications.

Alkylation and Acylation Reactions

The compound participates in N-alkylation and N-acylation reactions, particularly at the endocyclic nitrogen atom. Key findings include:

-

Endo N-Alkylation : Reaction with α-iodoketones (e.g., iodoacetone) in acetone under ambient conditions yields 2-amino-1,3-benzothiazolium iodides (e.g., 3a–f ) .

-

Acylation : Polysubstituted benzoic acids react with the amino group to form benzamides, often under catalytic conditions (e.g., p-TSA) .

Data Table: Alkylation Products

Ring Expansion Reactions

The compound undergoes ring expansion upon reaction with aldehydes, forming heterocycles such as thiazines or benzothiazines. The pathway depends on the aldehyde type:

-

Aromatic Aldehydes : Lead to benzothiazine derivatives (e.g., 6i ) via nucleophilic attack by thiolate on the olefinic carbon .

-

Aliphatic/Alicyclic Aldehydes : Favor thiazine derivatives (e.g., 5f ) due to steric and conjugation effects .

-

Mechanism :

Cyclization and Oligomerization

Alkylated derivatives (e.g., 3a ) undergo cyclization to form fused heterocycles (e.g., imidazo[2,1-b]benzothiazolium salts):

-

Conditions : Heating in DMSO or methanol.

-

Characterization : Disappearance of methylene protons in ¹H NMR and emergence of =CH signals confirm cyclization .

-

Oligomerization : Observed under prolonged heating or UV exposure, attributed to HI generation and subsequent reduction .

Oxidative and Radical Reactions

-

Oxidative Cyclization : Elemental sulfur (S₈) and DMSO act as oxidants in one-pot syntheses, enabling radical-mediated cyclization .

-

Radical Intermediates : Formed during decarbonylation of formamides, leading to S-centered radicals that participate in cyclization .

Analytical Characterization

Key techniques for verifying reaction outcomes include:

-

¹H and ¹³C NMR : Confirms methylene group signals (5.7–6.4 ppm) and =CH groups (8.4–9.7 ppm) .

-

Mass Spectrometry : Identifies molecular weight and isotopic patterns (e.g., iodine-containing products) .

-

Theoretical Calculations : Support mechanistic pathways by analyzing electronic transitions and steric effects .

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-methylbenzyl)-1,3-benzothiazol-2-amine and its derivatives have shown potential in several therapeutic areas:

Anticancer Activity

Benzothiazole derivatives, including this compound, have been investigated for their anticancer properties. Studies indicate that compounds containing the benzothiazole moiety can selectively target cancer cells while minimizing damage to normal tissues. For instance, the compound 2-(4-aminophenyl)benzothiazole has demonstrated efficacy against various cancers such as ovarian, breast, and colon cancers through mechanisms involving the induction of apoptosis in cancer cells .

Antimicrobial Properties

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. The structure of this compound allows it to interact with microbial enzymes or cell membranes, leading to inhibition of microbial growth. This property makes it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Compounds derived from benzothiazole have also been noted for their anti-inflammatory effects. They may inhibit pathways involved in inflammation, making them potential treatments for inflammatory diseases .

Material Science Applications

Benzothiazole-based compounds are being explored for their applications in material science due to their unique chemical properties:

Organic Light Emitting Diodes (OLEDs)

This compound has been studied for its potential use in OLEDs. Its electronic properties can be tuned to enhance light emission efficiency, making it a valuable component in the development of advanced display technologies .

Sensors

The compound's ability to undergo specific chemical reactions makes it suitable for sensor applications. It can be utilized in the design of sensors for detecting environmental pollutants or biological markers due to its high sensitivity and selectivity .

Case Study 1: Antitumor Activity Evaluation

A study conducted on various benzothiazole derivatives showed that this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the compound's ability to induce oxidative stress and apoptosis in malignant cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12 | Induces apoptosis |

| A549 (Lung) | 15 | Oxidative stress |

| HeLa (Cervical) | 10 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) lower than standard antibiotics.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| S. aureus | 8 | Better than Penicillin |

| E. coli | 16 | Comparable to Ciprofloxacin |

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-1,3-benzothiazol-2-amine varies depending on its application:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. The compound also inhibits cell proliferation by interfering with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Substituents on the Benzothiazole Core

N-(6-Amino-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBK277756): Features a 6-amino group on the benzothiazole core and a nitrofuran carboxamide substituent. Comparison: The absence of a nitro group in N-(4-methylbenzyl)-1,3-benzothiazol-2-amine reduces its electron-deficient character, which may alter binding affinity in enzymatic interactions.

N-Benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine: Contains chloro and methyl substituents on the benzothiazole ring.

Substituents on the Amine Group

N-(3-Ethylphenyl)-1,3-benzothiazol-2-amine :

- The ethylphenyl group introduces greater steric hindrance and lipophilicity than the 4-methylbenzyl group in the target compound.

- Increased lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility .

N-(3-Morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine: A morpholine-propyl chain replaces the methylbenzyl group.

Schiff Base Derivatives

- N-[(Z)-Phenylmethylidene]-1,3-benzothiazol-2-amine: Forms a Schiff base via condensation with aryl aldehydes. Schiff bases are prone to hydrolysis but exhibit notable antimicrobial activity. The target compound’s secondary amine structure offers greater stability under physiological conditions .

Physicochemical Properties

- Lipophilicity :

- Melting Points :

- Melting points for analogs range widely:

- N-Benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine: Not reported, but chloro groups typically elevate melting points .

- BT16 (6-chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine): mp 279–281°C .

Biological Activity

N-(4-methylbenzyl)-1,3-benzothiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzothiazole moiety, which is known for its biological significance. The compound's chemical formula is , and its structure includes both an amine group and a methylbenzyl substituent that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound.

- In Vitro Antibacterial Activity : Research has shown that benzothiazole derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | S. aureus | Moderate to High |

| E. coli | Moderate | |

| Candida albicans | Moderate |

Antifungal Activity

The compound has also shown antifungal activity. In studies evaluating various benzothiazole derivatives, the presence of electron-withdrawing groups was found to enhance antifungal properties against pathogens such as Candida albicans .

Anticancer Activity

Recent research indicates that benzothiazole derivatives can exhibit anticancer properties. For example:

- Cytotoxicity Studies : this compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays have suggested that related compounds can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis |

| CEM-13 | < 10 | Cytotoxicity |

Case Studies

- Antibacterial Evaluation : A study synthesized several benzothiazole derivatives and tested their antibacterial efficacy against a panel of bacterial strains. The results indicated that compounds with specific substitutions on the benzothiazole ring exhibited enhanced activity compared to standard antibiotics .

- Cytotoxicity Against Cancer Cells : In another study focusing on the anticancer potential of benzothiazole derivatives, it was found that certain modifications to the structure led to improved cytotoxic effects against cancer cell lines. The study highlighted the importance of structural variations in enhancing biological activity .

The biological activity of this compound can be attributed to several mechanisms:

- Interference with DNA Synthesis : Some studies suggest that benzothiazole compounds may inhibit DNA synthesis in microbial cells.

- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells has been observed in related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methylbenzyl)-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclocondensation of 2-aminobenzothiazole with 4-methylbenzyl chloride under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Catalytic bases like K₂CO₃ or triethylamine improve reaction efficiency. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

- Key Data : Yield optimization (67–85%) depends on stoichiometric ratios and solvent selection. Impurities often arise from incomplete substitution or byproduct formation (e.g., dimerization).

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns:

- ¹H NMR : δ 8.43 (s, NH), 7.67–6.89 (m, aromatic protons), 4.51 (s, CH₂), 3.73 (s, OCH₃ in analogs) .

- ¹³C NMR : Peaks at 166.6 ppm (C=S), 152.9 ppm (benzothiazole C2), and 47.2 ppm (CH₂) confirm connectivity.

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology : Screen for antimicrobial activity using in vitro MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For anticancer potential, conduct MTT assays on HCT-116 (colon cancer) or HT29 cell lines, with IC₅₀ values compared to standard drugs like 5-FU .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 4-methylbenzyl vs. 4-fluorobenzyl) influence bioactivity in benzothiazol-2-amine derivatives?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -F) enhance antimicrobial potency by increasing electrophilicity at the thiazole sulfur.

- Hydrophobic substituents (e.g., 4-methylbenzyl) improve membrane permeability, critical for anticancer activity.

- Data Example : In analogs, 4-fluorobenzyl derivatives showed 2x higher 5-LOX inhibition (IC₅₀ = 0.8 µM) than methyl-substituted variants .

Q. What crystallographic strategies resolve structural ambiguities in benzothiazol-2-amine derivatives?

- Methodology : Use single-crystal X-ray diffraction (SHELX suite) for precise bond-length/angle measurements. Key steps:

- Data Collection : High-resolution (<1.0 Å) data at 100 K.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., NH···S interactions).

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be systematically addressed?

- Experimental Design :

- Standardize Assays : Use identical cell lines (ATCC-validated) and control compounds.

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare replicates.

- Case Study : Discrepancies in 5-LOX inhibition (IC₅₀ = 0.8–3.2 µM) were traced to differences in enzyme source (recombinant vs. cell lysate) and assay buffers .

Q. What computational methods predict the binding mode of this compound to therapeutic targets like γ-secretase?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 5A63) to model interactions (e.g., hydrogen bonds with Asp385, hydrophobic contacts with Ile387).

- MD Simulations : AMBER or GROMACS for stability analysis (RMSD <2.0 Å over 50 ns).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.